10-Methyltridecan-2-one
Description
Contextualization within Natural Product Chemistry
Natural products, chemical compounds produced by living organisms, are a cornerstone of chemical research due to their vast structural diversity and biological activity. 10-Methyltridecan-2-one falls within this category as a naturally occurring substance with a defined ecological role. Specifically, it has been identified as the female-produced sex pheromone of the southern corn rootworm, Diabrotica undecimpunctata howardi tandfonline.comchemicalpapers.comresearchgate.net. The identification of this compound from a natural source underscores the importance of exploring the chemical language of insects.
The structural features of this compound are presented in the table below:
| Feature | Description |
| Molecular Formula | C14H28O |
| IUPAC Name | This compound |
| Molar Mass | 212.38 g/mol |
| Structure | A 13-carbon chain (tridecane) with a ketone group at the second carbon position and a methyl group at the tenth carbon position. |
| Chirality | The carbon atom at the 10th position is a chiral center, leading to two possible stereoisomers: (R)-10-Methyltridecan-2-one and (S)-10-Methyltridecan-2-one. |
Table 1: Chemical and Structural Properties of this compound.
The biosynthesis of such branched-chain ketones in insects often involves fatty acid metabolism pathways, where propionate units are incorporated to create methyl branches. The specific biosynthetic pathway leading to this compound in the southern corn rootworm is a subject of ongoing research interest.
Significance as a Semiochemical Research Target
Semiochemicals are signaling chemicals used for communication between organisms. Pheromones, a class of semiochemicals, mediate interactions between individuals of the same species epdf.pub. (R)-10-Methyltridecan-2-one is a prime example of a sex pheromone, as it is released by the female southern corn rootworm to attract males for mating tandfonline.comresearchgate.net. The high specificity and potency of this pheromone make it a significant target for several avenues of research.
Research into (R)-10-Methyltridecan-2-one has several key implications:
Pest Management: The southern corn rootworm is a significant agricultural pest. Understanding its chemical communication allows for the development of targeted pest management strategies. Synthetic (R)-10-Methyltridecan-2-one can be used in traps for monitoring pest populations or for mating disruption strategies chemicalpapers.comscirp.org.
Chemical Synthesis: The stereospecificity of the pheromone's activity has driven the development of various synthetic routes to produce the biologically active (R)-enantiomer in high purity tandfonline.comresearchgate.net. This has contributed to advancements in asymmetric synthesis methodologies in organic chemistry.
Insect Behavior and Ecology: Studying the response of the southern corn rootworm to its pheromone provides insights into insect olfaction, mate selection, and reproductive isolation.
The table below summarizes key research findings related to the semiochemical activity of this compound:
| Research Area | Key Findings |
| Identification | Identified as the female-produced sex pheromone of the southern corn rootworm, Diabrotica undecimpunctata howardi tandfonline.comchemicalpapers.com. |
| Biological Activity | The (R)-enantiomer is the biologically active stereoisomer that attracts male southern corn rootworms researchgate.net. |
| Application | The synthetic pheromone is used in monitoring and control strategies for the southern corn rootworm chemicalpapers.comscirp.org. |
Table 2: Research Findings on the Semiochemical Role of this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
126354-09-4 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
10-methyltridecan-2-one |
InChI |
InChI=1S/C14H28O/c1-4-10-13(2)11-8-6-5-7-9-12-14(3)15/h13H,4-12H2,1-3H3 |
InChI Key |
NJTTWHKSGLGWQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCCCCCCC(=O)C |
Origin of Product |
United States |
Occurrence and Biogeographical Distribution of 10 Methyltridecan 2 One
Endogenous Production in Arthropods
10-Methyltridecan-2-one is produced endogenously by certain insects, functioning as a vital component of their reproductive behavior.
Isolation from Specific Insect Species (e.g., Diabrotica undecimpunctata howardi Barber)
This compound has been notably isolated from virgin females of the southern corn rootworm, Diabrotica undecimpunctata howardi Barber. researchgate.netresearchgate.netscirp.orgresearchgate.net It acts as a potent sex pheromone, attracting males of the species. researchgate.net Research has also indicated that this pheromone is attractive to males of other related subspecies, including the western spotted cucumber beetle, D. u. undecimpunctata Mannerheim, and D. u. duodecimnotata in Mexico. researchgate.net The spotted cucumber beetle is a significant agricultural pest in North America, causing damage to a variety of crops, particularly corn and cucurbits. flvc.orgeppo.int
Enantiomeric Ratios in Natural Isolates
The biological activity of this compound is highly dependent on its stereochemistry. The naturally produced pheromone is the (R)-enantiomer. researchgate.net Laboratory and field studies have demonstrated that males of both the southern corn rootworm and the western spotted cucumber beetle exhibit a strong preference for the (R)-enantiomer over the (S)-enantiomer. researchgate.netresearchgate.net The synthesis of the racemic mixture and the individual enantiomers has been crucial for confirming the structure and biological activity of the natural pheromone. researchgate.net
Table 1: Enantiomeric Specificity of this compound in Diabrotica Species
| Species | Active Enantiomer | Reference |
|---|---|---|
| Diabrotica undecimpunctata howardi (Southern Corn Rootworm) | (R)-10-Methyltridecan-2-one | researchgate.net |
Biosynthetic Pathways and Precursor Incorporation
The biosynthesis of this compound in insects involves a series of complex biochemical reactions, starting from simple precursor molecules.
Fatty Acid Elongation Mechanisms
The carbon skeleton of this compound is assembled through fatty acid elongation mechanisms. plos.orgnih.gov These pathways involve the sequential addition of two-carbon units to a growing acyl chain, catalyzed by a series of enzymes known as elongases. nih.govuniprot.org This process is fundamental to the production of a wide variety of fatty acids and their derivatives in organisms. plos.org
Role of Branched-Chain Precursors (e.g., Acetate (B1210297), Propanoate, Leucine)
The biosynthesis of the branched-chain structure of this compound requires the incorporation of branched-chain precursors. While the specific precursors for this compound in Diabrotica species have not been fully elucidated, studies on other branched-chain fatty acids in insects and other organisms point to the involvement of precursors derived from branched-chain amino acids like leucine, or from short-chain carboxylic acids such as propanoate. plos.orgnih.gov These precursors are incorporated into the fatty acid chain, leading to the characteristic methyl branch.
Enzymatic Transformations and Stereochemical Control
The conversion of the fatty acid precursor into the final ketone, this compound, involves several enzymatic transformations. These likely include oxidation and decarboxylation steps. nih.govmdpi.combiorxiv.org The stereospecificity of the final product, with the predominance of the (R)-enantiomer, is a result of the high degree of stereochemical control exerted by the enzymes involved in the biosynthetic pathway. biorxiv.orgresearchgate.net The precise nature of these enzymes and the mechanisms by which they control the stereochemistry remain areas of active research.
Microbial Bioproduction and Volatile Metabolite Profiles
This compound is a branched-chain methyl ketone that has been identified as a volatile organic compound (VOC) produced by various bacteria. Its presence is often part of a larger profile of related methyl ketones, including both straight-chain and other branched isomers.
The phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria strain 85-10, a causative agent of bacterial spot in peppers and tomatoes, is a notable producer of a complex bouquet of volatiles dominated by methyl ketones. nih.govbeilstein-journals.orgresearchgate.net In detailed analyses of the headspace of this bacterium, over 50 compounds were identified, with the majority being ketones. beilstein-journals.orgresearchgate.net While 10-methylundecan-2-one (B14457982) was the dominant compound, a homologous series of other methyl ketones, including 11-methyltridecan-2-one and 12-methyltridecan-2-one, were also significantly present. researchgate.net The consistent ratio of these major volatile compounds under different growth conditions suggests they are produced through stable, active metabolic pathways. nih.govbeilstein-journals.org
Similar patterns of methyl ketone production, characterized by a series of homologous straight-chain ketones accompanied by iso- and anteiso-branched isomers, have been observed in other bacterial groups. beilstein-journals.org This includes the myxobacterium Stigmatella aurantiaca and certain arctic bacteria belonging to the Cytophaga-Flavobacterium-Bacteroides group. nih.govbeilstein-journals.org Myxobacteria, known for producing a wide array of secondary metabolites, are recognized as producers of various volatile compounds, including ketones and pyrazines. biorxiv.org The isolation of myxobacterial strains from diverse environments, including marine and soil habitats, suggests a broad potential for the production of such compounds. nih.gov The related compound, 12-methyltridecan-2-ol, has also been noted in the volatile profiles of certain bacteria. researchgate.net
Table 1: Selected Methyl Ketones Identified in Xanthomonas campestris pv. vesicatoria 85-10
| Compound Name | Relative Abundance (%) | Reference |
| 10-Methylundecan-2-one | 100.0 | researchgate.net |
| 9-Methylundecan-2-one | 28.3 | researchgate.net |
| Tridecan-2-one | 17.5 | researchgate.net |
| 12-Methyltridecan-2-one | 15.7 | researchgate.net |
| 11-Methyltridecan-2-one | 8.8 | researchgate.net |
This table is interactive. You can sort and filter the data.
The biodegradation of methyl ketones in microorganisms is a critical process for recycling these organic molecules in the biosphere. nih.gov A common microbial strategy for the degradation of ketones involves an oxidation step followed by hydrolysis. asm.org
In bacteria such as Pseudomonas veronii, the degradation pathway for alkyl methyl ketones involves an initial oxidation reaction catalyzed by a Baeyer-Villiger monooxygenase (BVMO). asm.org This enzyme inserts an oxygen atom between the carbonyl group and an adjacent carbon atom, converting the ketone into an ester. asm.org For a methyl ketone, this results in the formation of an acetate ester. nih.gov
This ester intermediate is subsequently cleaved by a hydrolase or esterase. asm.org The hydrolysis of the ester yields an alcohol, which is two carbons shorter than the original ketone substrate, and acetate. nih.govasm.org These products, the alcohol and acetate, can then be further assimilated by the microorganism through its primary metabolic pathways. asm.org This degradation mechanism has been observed in various bacteria, including strains of Nocardia and Rhodococcus, indicating it is a conserved pathway for methyl ketone catabolism. asm.org
The biosynthesis of aliphatic methyl ketones in microorganisms is closely linked to fatty acid metabolism. google.comnih.gov The prevailing hypothesis suggests that these compounds arise from the incomplete β-oxidation of fatty acids. nih.govnih.gov
The core pathway involves the generation of β-ketoacyl-CoA thioesters, which are key intermediates in the fatty acid β-oxidation cycle. google.comnih.gov In engineered bacterial systems, overproduction of these β-ketoacyl-CoA intermediates has been shown to enhance methyl ketone synthesis. nih.govasm.org
Two key enzymatic steps are proposed for the conversion of these intermediates into methyl ketones:
Hydrolysis: A thioesterase hydrolyzes the β-ketoacyl-CoA (or a β-ketoacyl-acyl carrier protein) to release a free β-keto acid. google.comnih.gov In Escherichia coli, the native thioesterase FadM has been identified as a particularly effective catalyst for this hydrolysis step. nih.govasm.org
Decarboxylation: The resulting β-keto acid is unstable and undergoes decarboxylation to yield the final methyl ketone, which has one less carbon atom than the original fatty acid precursor. nih.govgoogle.comnih.gov
The carbon chain length of the produced methyl ketones directly corresponds to the chain lengths of the prominent fatty acids within the microorganism. nih.gov For example, the decarboxylation of C14 and C16 β-keto acids would result in C13 and C15 methyl ketones, respectively. This pathway provides a direct link between the cell's fatty acid pool and its profile of emitted methyl ketones. nih.gov
Advanced Synthetic Methodologies for 10 Methyltridecan 2 One
Strategies for Total Chemical Synthesis
The total synthesis of 10-methyltridecan-2-one can be approached through various strategic plans, primarily categorized as linear or convergent routes. These strategies employ a range of powerful chemical reactions to construct the target carbon skeleton and install the necessary functional groups.
The construction of the C14 carbon backbone of this compound relies on key carbon-carbon bond-forming reactions. The Wittig reaction and Grignard-type couplings are prominent examples.
Grignard coupling reactions, often in the form of Gilman cuprates derived from Grignard reagents, are also employed. wikipedia.orgsigmaaldrich.com A synthesis of a mixture of stereoisomers of the pheromone used the coupling of a protected bromohydrin with an alkylcuprate as the key bond-forming step. This highlights the utility of organometallic reagents in building the molecular framework.
Table 1: Key Bond-Forming Reactions in this compound Synthesis
| Reaction Type | Reactants | Product Fragment Formed | Reference |
| Wittig Reaction | Aldehyde derived from (S)-Citronellol; Phosphonium salt | (R,E)-2-methyl-2-(8-methylundec-4-en-1-yl)-1,3-dioxolane | scirp.org |
| Grignard Coupling | Protected bromohydrin; Alkylcuprate | Main carbon backbone of this compound | |
| Olefin Cross-Metathesis | (R)-6-methyl-1-nonene; 5-hexen-2-one | Alkene precursor to this compound | researchgate.net |
| Asymmetric Michael Addition | N-propionyl-(4S)-benzylthiazolidinethione; Hept-1-en-3-one | Chiral intermediate with the C10 stereocenter | researchgate.net |
Enantioselective Synthesis Approaches
Since the biological activity of the pheromone is specific to the (R)-enantiomer, developing synthetic routes that selectively produce this stereoisomer is of paramount importance. Enantioselective synthesis, also known as asymmetric synthesis, achieves this by using a chiral influence to favor the formation of one enantiomer over the other. wikipedia.org
The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This approach leverages the pre-existing stereocenters of the starting material, which are incorporated into the final target molecule, thus avoiding the need to create the chiral center from an achiral precursor. wikipedia.org
Table 2: Synthesis of (R)-10-methyltridecan-2-one from (S)-Citronellol
| Step | Reaction | Key Intermediate |
| 1 | Ozonolysis | (R)-6-hydroxy-4-methylhexanal |
| 2 | Ketal Protection | (R)-2-methyl-2-(3-methyl-5-hydroxypentyl)-1,3-dioxolane |
| 3 | Oxidation | (R)-2-methyl-2-(3-methyl-5-oxopentyl)-1,3-dioxolane |
| 4 | Reduction | (R)-2-(5-hydroxy-3-methylpentyl)-2-methyl-1,3-dioxolane |
| 5 | Bromination | (R)-2-(5-bromo-3-methylpentyl)-2-methyl-1,3-dioxolane |
| 6 | Wittig Reaction | (R,E)-2-methyl-2-(8-methylundec-4-en-1-yl)-1,3-dioxolane |
| 7 | Hydrogenation | (R)-2-methyl-2-(8-methylundecyl)-1,3-dioxolane |
| 8 | Deprotection | (R)-10-methyltridecan-2-one |
| Based on the synthetic scheme reported in scientific literature. scirp.org |
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. wikipedia.orgnih.gov This is a highly efficient method for creating stereocenters.
Several catalytic asymmetric methods have been applied to the synthesis of (R)-10-methyltridecan-2-one.
Olefin Cross-Metathesis : A synthesis starting from methyl (S)-3-hydroxy-2-methylpropanoate employed Grubbs' first-generation catalyst for a key olefin cross-metathesis step between (R)-6-methyl-1-nonene and 5-hexen-2-one. researchgate.net
Table 3: Comparison of Asymmetric Approaches to (R)-10-methyltridecan-2-one
| Method | Key Chiral Influence | Overall Yield | Number of Steps | Reference |
| Asymmetric Michael Addition | (4S)-benzylthiazolidinethione (Chiral Auxiliary) | 20.7% | 5 | researchgate.net |
| Metathesis-Mediated Synthesis | Methyl (S)-3-hydroxy-2-methylpropanoate (Chiral Pool) / Grubbs' Catalyst | 15.7% | 9 | researchgate.net |
| Iron-Mediated Chirality Transfer | Enantiopure (π-allyl)tetracarbonyliron(1+) complex | 75% | 5 | researchgate.net |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are another cornerstone of asymmetric synthesis, directing the stereochemical course of a reaction and then being cleaved from the product. harvard.edu
The asymmetric Michael addition is a widely used carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org In the context of synthesizing (R)-10-methyltridecan-2-one, an asymmetric Michael addition using the chiral auxiliary (4S)-benzylthiazolidinethione is a critical step for establishing the required stereocenter. researchgate.netresearchgate.net This conjugate addition reaction allows for the stereocontrolled formation of the chiral center. researchgate.net
Chemoenzymatic and Biocatalytic Transformations
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis, offering sustainable and efficient routes to target molecules. rsc.orgrsc.org Biocatalytic transformations have been employed in the synthesis of (R)-10-methyltridecan-2-one. One approach utilizes the hydrolytic kinetic resolution (HKR) of functionalized epoxides with (salen)Co(OAc) complexes to generate enantiomerically enriched epoxides and diols, which are then converted to the target pheromone. Another chemoenzymatic route involves the reduction of a suitable precursor catalyzed by baker's yeast to prepare optically active (R)-(+)-2-methylbutan-1-ol, a key chiral synthon. researchgate.net
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (R)-10-Methyltridecan-2-one |
| (4S)-Benzylthiazolidinethione |
| (R)-6-methyl-1-nonene |
| 5-hexen-2-one |
| (R)-(+)-2-methylbutan-1-ol |
| Allyltrimethylsilane |
Microbial Hydrogenation and Hydrolytic Kinetic Resolution
The precise stereochemistry of this compound is critical for its biological activity, necessitating synthetic routes that can selectively produce the desired (R)- or (S)-enantiomer. While direct microbial hydrogenation for the asymmetric reduction of a suitable unsaturated precursor to this compound is a plausible strategy in biocatalysis, specific applications of this method for this particular ketone are not extensively documented in readily available literature. Microbial transformations, however, are widely used for the stereoselective reduction of various ketones to chiral alcohols, employing microorganisms such as Rhizopus arrhizus and Candida tropicalis. researchgate.net These processes often utilize dehydrogenase enzymes and can achieve high enantiomeric excess. researchgate.netscialert.net
A more specifically documented and highly effective advanced methodology for obtaining enantiomerically pure this compound involves the hydrolytic kinetic resolution (HKR) of a racemic epoxide precursor. researchgate.net This technique has proven to be a powerful tool in asymmetric synthesis.
Hydrolytic Kinetic Resolution (HKR)
Hydrolytic kinetic resolution is a method used to separate a racemic mixture of epoxides into its constituent enantiomers. The process utilizes a chiral catalyst that selectively catalyzes the hydrolysis of one enantiomer of the epoxide at a much faster rate than the other, leaving the unreacted epoxide enantiomer in high enantiomeric purity. wikipedia.org For the synthesis of chiral compounds like (-)-(R)-10-methyltridecan-2-one, this method is particularly valuable. researchgate.net
The key to this process is the use of a chiral (salen)Co(III) complex, often referred to as Jacobsen's catalyst. sigmaaldrich.comresearchgate.net This catalyst, in the presence of water, facilitates the enantioselective ring-opening of a terminal epoxide. nih.gov The reaction results in the formation of a 1,2-diol from one enantiomer, while the other enantiomer of the epoxide remains largely unreacted. wikipedia.orgunipd.it This allows for the separation of the highly enantioenriched epoxide from the diol. nih.gov The recovered epoxide can then be converted into the target ketone, in this case, (-)-(R)-10-methyltridecan-2-one, through subsequent chemical steps. researchgate.net
The effectiveness of the Jacobsen HKR is notable for its broad substrate scope and high selectivity. nih.gov Selectivity factors (k_rel_), which represent the ratio of the reaction rates for the two enantiomers, often exceed 50 and can be higher than 200 for many substrates. nih.govunipd.it This high selectivity allows for the recovery of the unreacted epoxide with enantiomeric excess (ee) values often greater than 99%. nih.govunipd.it The reaction is also practical from a process perspective, as it uses water as the nucleophile and requires low catalyst loadings (typically 0.2–2.0 mol %). nih.gov
Table 1: Representative Data for Hydrolytic Kinetic Resolution of Terminal Epoxides using (salen)Co(III) Catalyst
| Epoxide Substrate | Catalyst Loading (mol%) | Recovered Epoxide ee (%) | Diol Product ee (%) | Reference |
| Propylene Oxide | 0.2 | >99 | 98 | nih.gov |
| 1,2-Epoxyhexane | 0.2 | >99 | 98 | nih.gov |
| Styrene Oxide | 0.2 | >99 | 97 | nih.gov |
| Epichlorohydrin | 0.8 | >99 | 96 | nih.gov |
This table presents representative data for the hydrolytic kinetic resolution of various terminal epoxides to illustrate the general efficacy of the method. Specific data for the direct precursor to this compound follows similar principles of high enantioselectivity.
Large-Scale Synthesis Considerations for Applied Research
The transition from laboratory-scale synthesis to large-scale production of this compound for applied research, such as in broad-acre pest management, presents significant challenges. The primary goals of large-scale synthesis are to reduce costs, ensure safety, and minimize environmental impact while maintaining high product purity and yield. rsc.org
Several synthetic routes reported in academic literature, while elegant and effective on a small scale, may be too complex or utilize expensive reagents, making them unsuitable for large-scale production. nih.gov Key considerations for scaling up the synthesis of pheromones like this compound include:
Cost-Effectiveness of Starting Materials: The economic viability of large-scale synthesis is heavily dependent on the cost of the initial raw materials. For instance, some syntheses of (R)-10-methyltridecan-2-one have been developed using readily available and inexpensive starting materials like (S)-citronellol to make the process more adaptable for large-scale production. nih.gov
Process Efficiency and Sustainability: Modern industrial chemistry emphasizes the development of "green" and sustainable processes. This includes reducing the number of synthetic steps, minimizing waste, and using less hazardous reagents and solvents. beilstein-journals.org For example, iron-catalyzed cross-coupling reactions have been successfully employed for the large-scale synthesis of other insect pheromones, offering a more environmentally friendly alternative to some traditional coupling methods. nih.govbeilstein-journals.org One such process for a different pheromone was successfully scaled to produce 50 kg of material. beilstein-journals.org
Development of Biocatalytic and Fermentation-Based Routes: A significant advancement in pheromone production is the development of biotechnological methods. Fermentation processes using engineered microorganisms, such as the yeast Yarrowia lipolytica, are being scaled up to produce pheromones or their precursors. europeandissemination.euopenaccessgovernment.org These bio-based methods offer the potential for lower production costs, use of renewable feedstocks, and a reduction in hazardous chemical waste compared to traditional chemical synthesis. europeandissemination.euopenaccessgovernment.org Companies like Provivi and BioPhero (now part of FMC) have reported successful industrial-scale production of pheromones using fermentation, with one project scaling up the biosynthesis of a pheromone component to 7 metric tons. europeandissemination.euopenaccessgovernment.orgprovivi.com
Catalyst Selection and Recovery: For catalytic reactions, such as the hydrolytic kinetic resolution mentioned previously, the cost and recyclability of the catalyst are important factors. The Jacobsen catalyst, for example, can be recovered and reused, which is a crucial aspect for its application on an industrial scale. researchgate.netunipd.it
Downstream Processing and Purification: The isolation and purification of the final product from the reaction mixture can be a significant cost driver in large-scale production. Efficient and scalable purification methods are essential to achieve the high purity required for pheromone applications.
The successful large-scale synthesis of this compound for applied research hinges on the integration of efficient chemical or biochemical pathways with robust and economically viable process engineering.
Analytical Characterization and Detection Protocols for 10 Methyltridecan 2 One
Chromatographic Separation Techniques
Chromatography is a fundamental tool for isolating 10-Methyltridecan-2-one from complex mixtures, a critical step prior to its detection and quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.
Gas chromatography is a primary method for the analysis of volatile and semi-volatile compounds like this compound. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. Following separation, various detectors can be employed for its detection. queensu.ca
Flame Ionization Detector (FID): As one of the most common GC detectors, the FID is highly sensitive to organic compounds. ufl.eduscioninstruments.com It is invaluable for quantifying organic compounds such as fatty acids in food. scioninstruments.com When the column effluent is burned in a hydrogen-air flame, ions are produced, generating a current that is proportional to the amount of the compound. ufl.edu Given that this compound is a hydrocarbon, FID provides a robust and reliable method for its quantification. scioninstruments.com
Electron Capture Detector (ECD): The ECD is a highly sensitive detector for electrophilic compounds, particularly those containing halogens, nitrogen, or other electronegative groups. ufl.edu While this compound itself does not possess strong electrophilic properties, derivatization to introduce such moieties could enable highly sensitive detection with an ECD.
Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for compounds containing nitrogen or phosphorus. ufl.eduscioninstruments.com Similar to the ECD, direct detection of this compound with an NPD would not be effective. However, derivatization with a nitrogen- or phosphorus-containing reagent would allow for its selective and sensitive analysis, which is particularly useful in complex matrices where background interference is a concern. The NPD operates similarly to an FID but uses a bead coated with an alkali metal salt to enhance the response for nitrogen- and phosphorus-containing compounds. scioninstruments.com
Pulsed Flame Photometric Detector (PPD): While not explicitly detailed in the provided context for this specific compound, the PPD is a selective detector for sulfur- or phosphorus-containing compounds. Its application for this compound would also necessitate derivatization.
Table 1: Overview of GC Detectors for Potential Analysis of this compound
| Detector | Principle of Operation | Selectivity for this compound | Potential Application Notes |
|---|---|---|---|
| Flame Ionization Detector (FID) | Measures the production of ions when a solute is burned in a flame. ufl.edu | General for organic compounds. | Suitable for direct quantification in relatively clean samples. |
| Electron Capture Detector (ECD) | Based on the capture of electrons by electronegative atoms in a molecule. ufl.edu | Requires derivatization to introduce electrophilic groups. | Offers very high sensitivity for trace-level analysis post-derivatization. |
| Nitrogen-Phosphorus Detector (NPD) | Enhances the formation of ions from nitrogen and phosphorus-containing compounds. ufl.edu | Requires derivatization with N or P containing moieties. | Provides high selectivity against matrix interferences. |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile for GC, or for compounds that are thermally labile. nih.govnih.gov For a non-polar compound like this compound, reversed-phase HPLC would be the method of choice. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, would be appropriate. nih.gov Detection is typically achieved using a UV detector; however, since this compound lacks a strong chromophore, derivatization to introduce a UV-active group would be necessary for sensitive detection. Alternatively, coupling HPLC with mass spectrometry (LC-MS) would provide both separation and sensitive detection. nih.govnih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the separation and qualitative identification of compounds. nih.govchemistryhall.com It is often used for reaction monitoring and assessing sample purity. nih.govchemistryhall.com For this compound, a silica gel plate would serve as the stationary phase, and a non-polar solvent system, such as a mixture of hexane and ethyl acetate (B1210297), would be used as the mobile phase. nih.gov Visualization of the separated spot would require a staining agent, such as potassium permanganate or vanillin, as the compound is not UV active. nih.gov While primarily a qualitative technique, quantitative analysis is possible with the use of a densitometer. sigmaaldrich.com
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and sensitive quantification of this compound.
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) combines the excellent separation capabilities of GC with the powerful identification ability of MS. scispace.combrjac.com.brjocpr.com As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the molecular ion and characteristic fragment ions, serves as a chemical fingerprint for identification.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This is a significant advantage over nominal mass spectrometers, as it can differentiate between compounds with the same nominal mass but different elemental formulas, thus increasing the confidence in identification. nih.gov The combination of GC with HRMS offers a very high degree of specificity and sensitivity for the analysis of this compound.
Table 2: Predicted Mass Spectrometric Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 213.22130 | 158.0 |
| [M+Na]+ | 235.20324 | 161.9 |
| [M-H]- | 211.20674 | 157.1 |
| [M+NH4]+ | 230.24784 | 177.0 |
| [M+K]+ | 251.17718 | 160.3 |
Data sourced from PubChem CID 11020217. The predicted Collision Cross Section (CCS) values are calculated using CCSbase. uni.lu
Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a highly sensitive technique for the real-time measurement of volatile organic compounds (VOCs) in the gas phase. osti.govresearchgate.netsemanticscholar.org It utilizes the chemical ionization of trace gases by proton transfer from H3O+ ions. osti.gov This "soft" ionization method typically results in minimal fragmentation, simplifying the resulting mass spectra. osti.govresearchgate.net PTR-MS is well-suited for the analysis of ketones and could be a valuable tool for the direct and rapid detection of this compound in air samples, for instance, in flavor and fragrance research or environmental monitoring. researchgate.net The high sensitivity and fast response time of PTR-MS make it an attractive alternative to more time-consuming chromatographic methods for specific applications. researchgate.net
Sample Preparation and Matrix Effects in Environmental and Biological Samples
Analysis of this compound from environmental samples (e.g., air, soil, mushroom compost) or biological samples (e.g., insect tissues) presents significant challenges due to the complexity of the matrix and the trace levels at which the compound is often present. Matrix effects, where other components in the sample interfere with the detection and quantification of the analyte, necessitate robust extraction, clean-up, and pre-concentration steps.
The initial step in analyzing this compound involves its extraction from the sample matrix. The choice of method depends on the sample type, the analyte's volatility and polarity, and the desired analytical outcome.
Solvent Extraction: Solvent extraction, or liquid-liquid extraction (LLE), is a conventional method for isolating semiochemicals from biological tissues. researchgate.net This process involves macerating or rinsing the pheromone-producing glands or the entire organism with a suitable organic solvent. researchgate.net The selection of the solvent is critical and is based on the principle of "like dissolves like." For a moderately non-polar ketone like this compound, solvents such as hexane, pentane, or dichloromethane are typically employed.
The general procedure involves:
Sample Collection: Collection of the biological material (e.g., adult Megaselia halterata flies).
Extraction: The sample is immersed in the selected solvent for a defined period, sometimes with agitation or sonication to improve extraction efficiency.
Filtration and Concentration: The resulting extract is filtered to remove solid debris. The solvent is then carefully evaporated under a gentle stream of nitrogen to concentrate the analyte, avoiding the loss of the volatile target compound.
While widely used, solvent extraction may not accurately reflect the profile of compounds actively released by a living organism, as it extracts the entire content of the glands, including precursors and non-emitted substances. americanmushroom.org
Solid Phase Extraction (SPE): Solid Phase Extraction (SPE) is a more selective and efficient technique for sample clean-up and concentration compared to LLE. sigmaaldrich.com It utilizes a solid adsorbent (the stationary phase) packed into a cartridge to retain the analyte of interest from the liquid sample (the mobile phase). thermofisher.com Interfering compounds can be washed away, and the purified analyte can then be eluted with a small volume of a different solvent. waters.com
For this compound, a reversed-phase SPE sorbent like C18 (octadecylsilane) would be appropriate for extraction from aqueous samples or polar solvent extracts. The non-polar nature of the C18 sorbent retains the moderately non-polar ketone, while more polar impurities are washed away.
| Step | Procedure | Purpose | Typical Solvents |
|---|---|---|---|
| 1. Conditioning | The sorbent is activated by passing a water-miscible organic solvent through the cartridge. | To wet the bonded functional groups of the sorbent and ensure consistent interaction with the sample. | Methanol, Acetonitrile |
| 2. Equilibration | The sorbent is rinsed with a solution similar in composition to the sample matrix (without the analyte). | To create a chemical environment that promotes optimal analyte retention. | Deionized Water, Buffer Solution |
| 3. Sample Loading | The sample extract is passed through the conditioned cartridge at a slow, controlled flow rate. | The analyte (this compound) is retained on the sorbent via hydrophobic interactions. | Aqueous sample or sample dissolved in a polar solvent. |
| 4. Washing | A weak solvent is passed through the cartridge to remove weakly bound interfering compounds. | To remove matrix components (e.g., salts, polar organics) that could interfere with subsequent analysis. | Water, Water/Methanol mixture |
| 5. Elution | A strong, non-polar solvent is used to disrupt the analyte-sorbent interaction and collect the purified analyte. | To recover the concentrated analyte of interest from the sorbent. | Hexane, Dichloromethane, Ethyl Acetate |
Given the volatility of this compound, headspace (HS) techniques are highly suitable for its analysis. These methods analyze the vapor phase above a sample, which is particularly advantageous for studying the chemical signals actively emitted by an organism, providing a more biologically relevant measurement than solvent extraction. americanmushroom.org
Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a solvent-free pre-concentration technique that uses a fused-silica fiber coated with a stationary phase. sigmaaldrich.com The fiber is exposed to the headspace above the sample, where volatile analytes partition from the gas phase onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. tsijournals.com
The selection of the fiber coating is crucial for efficient extraction. For a compound like this compound, a non-polar or moderately polar fiber is generally effective.
| Parameter | Description | Considerations for this compound |
|---|---|---|
| Fiber Coating | The stationary phase that adsorbs/absorbs the analyte. | A Polydimethylsiloxane (PDMS) or PDMS/Divinylbenzene (DVB) fiber would be a suitable choice for this moderately non-polar ketone. nih.gov |
| Extraction Temperature | The temperature at which the sample is maintained during fiber exposure. Higher temperatures increase analyte volatility but can alter the natural emission profile. | Optimization is required. A range of 40-80°C is common for semiochemicals. researchgate.net |
| Extraction Time | The duration the fiber is exposed to the headspace. Longer times allow for more analyte to be adsorbed, until equilibrium is reached. | Typically ranges from 15 to 60 minutes, depending on the desired sensitivity and sample throughput. researchgate.net |
| Sample Agitation | Stirring or agitation of the sample can accelerate the mass transfer of the analyte into the headspace. | Can improve sensitivity and reduce the time needed to reach equilibrium. |
| Matrix Modification | Addition of salt ("salting out") to an aqueous sample can increase the volatility of organic compounds. | For analysis from aqueous matrices, adding NaCl can enhance the partitioning of this compound into the headspace. |
Electrophysiological Detection Methods (e.g., Electroantennography)
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory response of an insect's antenna to volatile compounds. ockenfels-syntech.com It serves as a highly specific and sensitive bioassay for identifying biologically active semiochemicals, including pheromones like this compound. The method involves placing an excised insect antenna between two electrodes and puffing a stream of odorant-laden air over it. The collective depolarization of olfactory receptor neurons on the antenna generates a voltage potential, which is amplified and recorded as an electroantennogram. ockenfels-syntech.com
The amplitude of the EAG response is proportional to the number of olfactory neurons stimulated, providing a quantitative measure of the antenna's sensitivity to a specific compound. By coupling the effluent from a gas chromatograph to an EAG preparation (GC-EAG), researchers can pinpoint which specific compounds in a complex mixture are biologically active.
A typical EAG analysis involves:
Antenna Preparation: An antenna is carefully excised from a live insect (e.g., Megaselia halterata) and mounted between two glass capillary electrodes filled with a conductive saline solution.
Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. A puff of air containing a known concentration of the test compound (this compound) is injected into this continuous stream.
Signal Recording: The electrical potential change across the antenna is recorded. The peak amplitude of this negative deflection is measured as the EAG response.
Dose-Response Analysis: By presenting the antenna with a series of increasing concentrations of the compound, a dose-response curve can be generated to characterize the sensitivity and saturation limits of the olfactory receptors.
| Concentration (ng/µL) | Mean EAG Response (mV) | Standard Deviation (mV) |
|---|---|---|
| 0.01 (Control - Hexane) | 0.12 | 0.03 |
| 0.1 | 0.45 | 0.08 |
| 1 | 0.98 | 0.15 |
| 10 | 1.85 | 0.21 |
| 100 | 2.50 | 0.28 |
| 1000 | 2.55 | 0.30 |
Ecological and Behavioral Significance of 10 Methyltridecan 2 One
Role in Intraspecific Chemical Communication
Within a species, 10-Methyltridecan-2-one is a key molecule for conveying information critical to reproduction. It is utilized by several insect species as a signal to attract mates, often over long distances.
This compound has been identified as the female-produced sex pheromone for the Southern Corn Rootworm (Diabrotica undecimpunctata howardi), a significant agricultural pest. nih.govresearchgate.net Virgin females of the species release this compound to attract males for mating. The synthesized version of 10-methyl-2-tridecanone has proven to be attractive to males of the Southern Corn Rootworm (SCR). researchgate.net Its activity is not limited to a single species; it also attracts males of the Western Spotted Cucumber Beetle (D. u. undecimpunctata) and another subspecies, D. u. duodecimnotata, found in Mexico. researchgate.net This cross-attraction highlights a conserved chemical signaling system among these closely related subspecies. The use of this pheromone is a critical component in the reproductive strategy of these pests and is explored for use in "attract and kill" pest management strategies. researchgate.net
Table 1: Insect Species Attracted to this compound
| Species Name | Common Name | Attracted Sex |
|---|---|---|
| Diabrotica undecimpunctata howardi | Southern Corn Rootworm (SCR) | Male |
| Diabrotica undecimpunctata undecimpunctata | Western Spotted Cucumber Beetle (WSCB) | Male |
The biological activity of this compound is highly dependent on its stereochemistry. The molecule has a chiral center at the 10-position, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-10-Methyltridecan-2-one and (S)-10-Methyltridecan-2-one.
Research has demonstrated a strong preference by male rootworms for one specific enantiomer. Males of both the Southern Corn Rootworm and the Western Spotted Cucumber Beetle exhibit a strong preference for the (R)-enantiomer over the (S)-enantiomer. researchgate.net This enantiomeric specificity is crucial for the pheromone's effectiveness and indicates that the olfactory receptors of the male insects are finely tuned to the specific three-dimensional shape of the (R)-isomer. nih.govresearchgate.net
Table 2: Behavioral Response of Male Diabrotica to Enantiomers of this compound
| Enantiomer | Species | Behavioral Response |
|---|---|---|
| (R)-10-Methyltridecan-2-one | D. u. howardi (SCR) | Strong Attraction |
| (R)-10-Methyltridecan-2-one | D. u. undecimpunctata (WSCB) | Strong Attraction |
The perception of pheromones like this compound begins when the molecule enters the pores of an insect's antenna and binds to specific olfactory receptor neurons (ORNs). nih.gov While the specific receptors for this compound in Diabrotica species have not been detailed in the available research, the general mechanism of insect olfaction is well-understood.
Upon binding to a receptor protein on the membrane of an ORN, the pheromone initiates a signal transduction cascade. This process converts the chemical signal into an electrical one. In many insects, this involves the opening of ion channels, leading to a change in the neuron's membrane potential and the generation of an action potential, or nerve impulse. nih.gov This electrical signal then travels down the axon of the neuron to the antennal lobe of the insect's brain. In the brain, the information is processed, leading to a specific behavioral response, such as flight towards the pheromone source. The system is incredibly sensitive, allowing male insects to detect minute quantities of the female-produced pheromone in the air. The process involves dynamic gain control, where neurons can adapt to varying concentrations of the odorant to maintain sensitivity. nih.gov
Interorganismic Chemical Ecology
While this compound is a well-established intraspecific signal, its role in mediating interactions between different species is less clear.
There is no direct evidence in the reviewed literature to suggest that this compound itself mediates direct interactions with plants or fungi. The insect that produces it, the Southern Corn Rootworm, is a polyphagous pest that feeds on many crops, including corn, cucurbits, and peanuts. vt.edu The insect's host-finding behavior is mediated by other volatile cues. For instance, both sexes of the Southern Corn Rootworm are attracted to floral compounds from cucurbit plants, such as 1,2,4-trimethoxybenzene and trans-cinnamaldehyde. vt.edu This indicates that the insect relies on a suite of different chemical signals to navigate its environment and locate food sources, separate from the specific sex pheromone used for mating.
Similarly, while many fungi produce a wide array of volatile organic compounds (VOCs) that mediate interactions with insects and plants, this compound is not typically listed among the common fungal VOCs identified in ecological studies. researchgate.netnih.gov
The primary documented bioactivity of this compound is its function as a sex pheromone, a highly specific signal for intraspecific communication. researchgate.net Volatile organic compounds (VOCs) play a vast number of roles in ecology, including defense, attraction of natural enemies, and inter-plant communication. nih.gov Fungi, for example, produce VOCs like 1-octen-3-ol and 3-octanone that can have antifungal or nematicidal properties. nih.govmdpi.com However, the available scientific literature does not attribute such broad bioactivity to this compound. Its role appears to be specialized for mate attraction within the Diabrotica genus.
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,2,4-trimethoxybenzene |
| This compound |
| 1-octen-3-ol |
| 3-octanone |
| (R)-10-Methyltridecan-2-one |
| (S)-10-Methyltridecan-2-one |
Applied Research in Integrated Pest Management
The sex pheromone this compound, specifically the (R)-enantiomer, is a key semiochemical in the life cycle of the southern corn rootworm (Diabrotica undecimpunctata howardi). oup.comnih.gov Its potent ability to attract male beetles has made it a significant focus of applied research within Integrated Pest Management (IPM) programs. corn-states.com Researchers have explored its use in strategies designed to monitor and control this pest, aiming to reduce reliance on broad-spectrum insecticides and improve the precision of pest management actions.
Development of Pheromone-Based Attractant Strategies (e.g., "attract and kill")
Pheromone-based attractant strategies leverage the specific attraction of male southern corn rootworm beetles to this compound to lure them to a specific point for control. One of the primary strategies explored is the "attract and kill" method. This approach combines the pheromone (the "attract" component) with a lethal agent, such as an insecticide (the "kill" component).
The fundamental principle is to draw the target pests to a bait station or treated area, thereby containing the application of insecticides to a limited space rather than broadcasting them over an entire field. While extensive field data on commercial "attract and kill" products specifically combining this compound with an insecticide for southern corn rootworm are limited in the reviewed literature, the concept is well-established in entomological research. Studies have demonstrated the potential for using semiochemicals combined with insecticides in dry corn grit baits to effectively kill both western and southern corn rootworm adults. unl.edu This suggests a strong potential for this compound to be used in similar formulations.
The development of such a strategy involves several key research steps:
Formulation: Creating a stable bait that incorporates both the volatile pheromone for attraction and a non-repellent insecticide for lethality. Starch-based matrices have been successfully used to create controlled-release granular formulations for related rootworm pheromones, a technique applicable to this compound. unl.edu
Lethal Agent Selection: Identifying an insecticide that is effective upon contact or ingestion by the beetle but does not repel them from the bait station.
Deployment Strategy: Determining the optimal density and placement of bait stations within a field to intercept a significant portion of the male beetle population.
Table 1: Conceptual Framework for this compound in an "Attract and Kill" System
| Component | Function | Research Focus | Example Application |
|---|---|---|---|
| Attractant | Lure male beetles to a specific point. | Optimizing the release rate and purity of (R)-10-methyltridecan-2-one. | Pheromone-impregnated lure or granule. unl.edu |
| Killing Agent | Eliminate the attracted beetles. | Selection of a fast-acting, non-repellent insecticide. | Insecticide mixed into a bait matrix or applied to a trap surface. |
| Delivery System | Dispense the attractant and killing agent effectively. | Development of weather-resistant bait stations or controlled-release granules. unl.edu | Staked bait stations or granular broadcast at field edges. |
Field Evaluation Methodologies for Pheromone Efficacy
Evaluating the efficacy of this compound in the field is crucial for developing reliable IPM tools. Research methodologies focus on quantifying the attractant's effectiveness, optimizing its use in traps, and correlating beetle capture rates with potential crop damage.
Comparative Attractant Studies: A primary evaluation method involves comparing the performance of this compound against other known attractants for the southern corn rootworm. In field studies conducted in Virginia peanut fields, traps baited with the sex pheromone were evaluated alongside traps containing a floral lure mixture known as TIC (1,2,4-trimethoxybenzene, indole, and trans-cinnamaldehyde) and traps with trans-cinnamaldehyde alone. The results consistently showed that pheromone-baited traps captured significantly more southern corn rootworm beetles than the other attractants on most sampling dates and at most locations. oup.com These studies typically use standardized traps, such as clear sticky traps, to ensure that differences in capture rates are due to the lure itself. vt.edu
Trap Design and Placement: Field evaluations also seek to determine the most effective trapping systems. This includes testing various trap designs (e.g., sticky traps, vial traps) and their placement within the crop canopy. vt.eduresearchgate.net For corn rootworms generally, unbaited yellow sticky traps are a standard monitoring tool, but studies have shown that adding a pheromone lure can increase capture rates by a factor of ten or more, making the traps more sensitive for detecting low populations. trece.comentsocbc.ca Evaluation protocols specify trap placement at a consistent height (e.g., above the crop ear) and spacing (e.g., at least 165 feet apart) to avoid interference and ensure reliable data collection. trece.com
Table 2: Summary of Field Evaluation Findings for this compound
| Evaluation Metric | Methodology | Key Finding | Source |
|---|---|---|---|
| Attractant Comparison | Side-by-side field trial using sticky traps baited with different lures. | Pheromone traps caught significantly more beetles than traps baited with TIC or cinnamaldehyde alone. | oup.com |
| Population Monitoring | Weekly monitoring of pheromone traps throughout the growing season. | Pheromone traps successfully detected two distinct peaks in the beetle population during the season. | oup.com |
| Damage Correlation | Monitoring beetle captures in pheromone traps and subsequently sampling crop for larval damage. | Fields with ≤45 beetles/trap/week were at low risk for economically significant pod damage in peanuts. | crsps.net |
| Lure Field Life | Commercial product data for pheromone-baited cup lures. | Lures have a typical field life of 4-6 weeks for monitoring purposes. | greatlakesipm.com |
Emerging Research Frontiers and Future Perspectives on 10 Methyltridecan 2 One
Novel Synthetic Routes and Sustainable Production Technologies
The synthesis of 10-methyltridecan-2-one, particularly its biologically active enantiomers, has been a subject of considerable research. The (R)-enantiomer is a sex pheromone for the southern corn rootworm (Diabrotica undecimpunctata howardi). researchgate.net
Looking ahead, the focus is on developing more sustainable production technologies. This includes the use of greener solvents, catalysts (like copper or palladium), and biological systems to minimize the environmental impact of the synthesis process. researchgate.net The principles of sustainable consumption and production, as outlined in the UN's 10-Year Framework of Programmes, are becoming increasingly relevant in the chemical industry, encouraging a shift towards more environmentally friendly practices. oneplanetnetwork.orgun.org
| Starting Material | Key Synthetic Step | Overall Yield | Number of Steps | Enantiomeric Purity |
| (4S)-benzylthiazolidinethione | Asymmetric Michael addition | 20.7% | 5 | Not Specified |
| Enantiopure planar chiral (π-allyl)tetracarbonyl-iron(1+) complex | Nucleophilic addition of allyltrimethylsilane | 75% | 5 | ≥ 99% |
| Methyl (S)-3-hydroxy-2-methylpropanoate | Olefin cross metathesis | 15.7% | 9 | Not Specified |
| Octane-1,8-diol | Grignard coupling with alkylcuprate | 28.7% | 5 | Racemic mixture |
Elucidation of Regulatory Mechanisms in Biosynthesis
Understanding the biosynthesis of this compound and its regulation is a key area of emerging research. While the specific pathways for this compound are not fully detailed in the provided information, general principles of secondary metabolite biosynthesis in organisms offer a framework for future investigation.
In many organisms, the biosynthesis of complex organic molecules is under tight genetic control. mdpi.com The production of secondary metabolites, such as pheromones, often involves a series of enzymatic reactions catalyzed by specific proteins. nih.gov The expression of the genes encoding these enzymes is, in turn, regulated by a complex network of transcription factors and signaling pathways. mdpi.comnih.gov
Future research will likely focus on identifying the specific genes and enzymes involved in the biosynthesis of this compound in the organisms that produce it. This will involve techniques from molecular biology and genomics to sequence the genomes of these organisms and identify candidate genes based on homology to known biosynthetic enzymes. mdpi.com Once identified, the function of these genes can be validated through gene knockout or overexpression studies.
Furthermore, understanding the regulatory mechanisms that control the production of this compound is crucial. This includes investigating how environmental cues, developmental stages, and physiological conditions influence the expression of biosynthetic genes. nih.gov For example, in insects, pheromone production is often linked to mating behavior and can be influenced by factors such as age and the presence of potential mates.
Advanced Understanding of Chemoreception and Behavioral Responses
The way organisms detect and respond to chemical signals like this compound is a fundamental aspect of chemical ecology. frontiersin.org Chemoreception, the physiological response to a chemical stimulus, is mediated by specialized receptors, primarily olfactory and taste receptors. frontiersin.org
In insects, these receptors are located in sensory neurons housed in sensilla on the antennae and maxillary palps. frontiersin.org The binding of a specific chemical, such as a pheromone, to a receptor protein triggers a nerve impulse that is transmitted to the brain, leading to a behavioral response. frontiersin.org For this compound, the response in male southern corn rootworms is attraction to the female-produced sex pheromone. researchgate.net
Advanced research in this area aims to identify the specific chemoreceptors that bind to this compound. This involves techniques such as electrophysiology to record the activity of sensory neurons in response to the compound, followed by molecular techniques to identify the receptor proteins involved.
A deeper understanding of chemoreception can lead to the development of more effective and specific pest management strategies. For instance, by understanding the structure-activity relationship between the pheromone and its receptor, it may be possible to design synthetic analogs that are more potent or have a longer-lasting effect. Furthermore, knowledge of the neural circuits that process pheromone signals in the brain could open up new avenues for disrupting insect communication and behavior.
Exploration of Unconventional Biological Roles and Sources
While this compound is well-established as an insect pheromone, there is growing interest in exploring its potential roles in other biological contexts and identifying new sources of this compound.
Microbial volatile organic compounds (MVOCs) are known to play a role in the interactions between different organisms. frontiersin.org Some bacteria and fungi produce a diverse array of volatile compounds, including ketones, that can influence the growth and behavior of other microbes and plants. nih.gov For instance, the volatile profile of Xanthomonas campestris pv. vesicatoria includes several methylketones, such as 12-methyltridecan-2-one, a close structural relative of this compound. nih.gov It is plausible that this compound could also be produced by microorganisms and play a role in microbial communication or plant-microbe interactions.
Future research should focus on screening various microbial species for the production of this compound and investigating its effects on other organisms in the ecosystem. This could reveal novel ecological functions for this compound beyond its role as an insect pheromone.
Development of Biotechnological Applications (e.g., microbial production)
The potential for producing this compound through biotechnological means, particularly microbial fermentation, is a promising area of research. Microbial production offers a potentially more sustainable and cost-effective alternative to chemical synthesis. nih.gov
The general strategy for microbial production involves identifying the biosynthetic pathway for the target compound and then engineering a suitable host microorganism, such as Escherichia coli or yeast, to express the necessary enzymes. nih.govbitesizebio.com This approach has been successfully used for the production of a wide range of natural products. nih.gov
For this compound, the first step would be to elucidate its biosynthetic pathway, as discussed in section 6.2. Once the genes are identified, they can be introduced into a microbial host. The host's metabolism can then be further engineered to increase the precursor supply and optimize the production of the final product.
The use of microbial cell factories for the production of valuable chemicals is a rapidly advancing field. nih.gov Advances in synthetic biology and metabolic engineering are making it increasingly feasible to produce complex molecules in microorganisms at an industrial scale. frontiersin.org The development of a microbial production platform for this compound could significantly reduce its cost and increase its availability for use in agriculture.
Multidisciplinary Approaches in Chemical Ecology Research
The study of this compound and other semiochemicals is inherently multidisciplinary, requiring expertise from chemistry, biology, ecology, and genetics. wur.nl A holistic approach that integrates these different disciplines is essential for a comprehensive understanding of the role of this compound in nature. wur.nl
Chemical ecologists use a variety of methods to study the interactions between organisms that are mediated by chemical signals. frontiersin.org This includes analytical techniques to identify and quantify the chemicals involved, behavioral assays to determine their function, and molecular methods to investigate the underlying genetic and physiological mechanisms. frontiersin.org
The future of chemical ecology research on this compound will rely on continued collaboration between scientists from different fields. gwdg.de For example, chemists can develop new synthetic methods and analytical tools, while biologists can investigate the ecological and evolutionary significance of the compound. By working together, researchers can gain a deeper understanding of the complex web of chemical communication that shapes the natural world. wur.nl This integrated approach will be crucial for harnessing the potential of this compound and other semiochemicals for applications in areas such as sustainable agriculture and biodiversity conservation. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
